1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea
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Overview
Description
1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea is a complex organic compound characterized by the presence of cyano, trifluoromethyl, phenyl, phenoxy, and cyclohexyl groups
Preparation Methods
The synthesis of 1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the trifluoromethyl phenyl and phenoxy cyclohexyl intermediates, followed by their coupling to form the final urea derivative. Reaction conditions may include the use of solvents such as dichloromethane, catalysts like palladium, and reagents such as isocyanates and amines .
Chemical Reactions Analysis
1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of cyano and other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function. The phenyl and phenoxy groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea can be compared with similar compounds such as:
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares the trifluoromethyl and cyano groups but differs in its core structure, which is a pyrazole ring.
1,3,5-Tris(4-amino-2-(trifluoromethyl)phenoxy)benzene: This compound contains multiple trifluoromethyl and phenoxy groups, similar to the urea derivative, but has a benzene core instead of a cyclohexyl ring.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19F6N3O2 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
1-[3-cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea |
InChI |
InChI=1S/C22H19F6N3O2/c23-21(24,25)14-1-5-18(6-2-14)33-19-7-3-16(4-8-19)30-20(32)31-17-10-13(12-29)9-15(11-17)22(26,27)28/h1-2,5-6,9-11,16,19H,3-4,7-8H2,(H2,30,31,32) |
InChI Key |
PAFJUCOAUUKTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C#N)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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